molecular formula C14H19F2N B5800237 1-(3,4-difluorobenzyl)azocane

1-(3,4-difluorobenzyl)azocane

Cat. No.: B5800237
M. Wt: 239.30 g/mol
InChI Key: LBCCNMUAQRKNEU-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzyl)azocane is a nitrogen-containing heterocyclic compound featuring an azocane (an 8-membered saturated ring with one nitrogen atom) substituted with a 3,4-difluorobenzyl group. For instance, compounds like 1-(3,4-difluorobenzyl)piperazine (a 6-membered ring analog) and 1-(3,4-difluorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide highlight the pharmacological and synthetic relevance of the 3,4-difluorobenzyl motif in medicinal chemistry .

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]azocane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2N/c15-13-7-6-12(10-14(13)16)11-17-8-4-2-1-3-5-9-17/h6-7,10H,1-5,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCCNMUAQRKNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3,4-Difluorobenzyl)piperazine

  • Structure : A 6-membered piperazine ring with a 3,4-difluorobenzyl substituent.
  • Synthesis : Prepared via alkylation of piperazine with 3,4-difluorobenzyl bromide under basic conditions .
  • Applications : Serves as a key intermediate in kinase inhibitors and receptor modulators. For example, derivatives like 1-(3,4-difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine exhibit crystallographic stability, with a chair conformation in the piperazine ring and dihedral angles of 40.20° between aromatic rings .

1-(3,4-Difluorobenzyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (GS 142)

  • Structure : A pyrazolo-pyrimidine scaffold with the 3,4-difluorobenzyl group.
  • Synthesis : Synthesized via nucleophilic substitution using 3,4-difluorobenzyl bromide and a pyrazolo-pyrimidine precursor .
  • Applications : Demonstrates dual kinase inhibition (e.g., Plasmodium kinase targets) with a 44% yield and NMR-confirmed structure (δH 8.21 for pyrimidine protons) .

1-(3,4-Difluorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide

  • Structure : A pyridine derivative with a 3,4-difluorobenzyl group and carboxamide side chain.
  • Properties: Molecular weight 340.3 g/mol, purity ≥95%, and applications in pharmacological research (e.g., enzyme inhibition studies). Notably, this compound is discontinued in commercial catalogs but retains relevance as a synthetic intermediate .

Comparative Analysis Table

Compound Name Core Structure Molecular Weight (g/mol) Key Applications Synthesis Method Reference
1-(3,4-Difluorobenzyl)azocane Azocane (8-membered) Not reported Hypothesized kinase modulation Not explicitly described
1-(3,4-Difluorobenzyl)piperazine Piperazine ~238.2 Kinase inhibitors, crystallography Alkylation with K2CO3
GS 142 (pyrazolo-pyrimidine derivative) Pyrazolo-pyrimidine ~425.3 Plasmodium kinase inhibition Nucleophilic substitution
Pyridinecarboxamide derivative Pyridine 340.3 Pharmacological research Multi-step coupling reactions

Key Research Findings

  • Structural Stability : The 3,4-difluorobenzyl group enhances conformational rigidity. In 1-(3,4-difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine , the piperazine ring adopts a chair conformation, and weak C–H⋯O/F interactions stabilize the crystal lattice .
  • Pharmacological Relevance : Fluorine atoms in the benzyl group improve metabolic stability and target binding. For example, GS 142’s 3,4-difluorobenzyl moiety enhances hydrophobic interactions with kinase active sites .
  • Synthetic Challenges : Alkylation reactions (e.g., using 3,4-difluorobenzyl bromide) require optimized conditions (e.g., K2CO3 as a base) to achieve moderate yields (44–55%) .

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